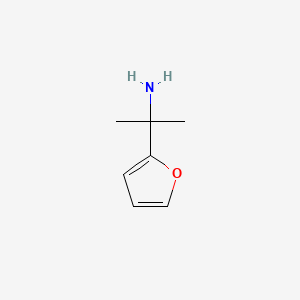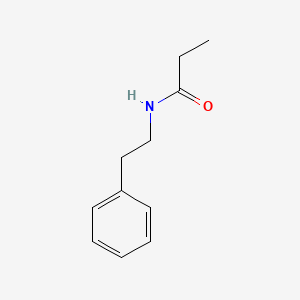
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL is an organic compound characterized by a benzene ring substituted with two 4-methoxyphenyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 1,3-dibromobenzene in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: Another approach involves the alkylation of benzene with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often relies on scalable methods such as the Suzuki-Miyaura coupling due to its high yield and selectivity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL in various applications depends on its structural properties:
Materials Science: The compound’s conjugated system allows for efficient charge transport and light emission, making it suitable for use in organic electronic devices.
Biological Activity: The methoxy groups and aromatic rings can interact with biological targets through π-π stacking and hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(4-methoxyphenyl)benzene: Similar structure but with different substitution pattern, leading to different physical and chemical properties.
1,3-Bis(4-hydroxyphenyl)benzene: Hydroxy groups instead of methoxy groups, resulting in different reactivity and applications.
Uniqueness
4,4''-DIMETHOXY-(1,1',3',1'')TERPHENYL is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
1568-74-7 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-10-6-15(7-11-19)17-4-3-5-18(14-17)16-8-12-20(22-2)13-9-16/h3-14H,1-2H3 |
Clave InChI |
CNIVKSMELXXQAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)





